molecular formula C22H17N B1267558 N,N-Diphenyl-2-naphthylamine CAS No. 6940-30-3

N,N-Diphenyl-2-naphthylamine

Cat. No. B1267558
CAS RN: 6940-30-3
M. Wt: 295.4 g/mol
InChI Key: VWYDYNGPYMOCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diphenyl-2-naphthylamine-related compounds involves various methods, including the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to create functionalized 1-naphthylamines with high yields and selectivity (Su et al., 2019). This process highlights the efficiency and versatility of modern synthetic approaches in generating naphthylamine derivatives.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing complex arrangements and interactions. For instance, the crystal structure of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB) shows coplanar biphenyl groups and naphthyl-to-naphthyl π–π interactions, indicating the compound's potential in electronic applications due to its stable and conductive molecular architecture (Jung‐An Cheng & Pi‐Ju Cheng, 2010).

Chemical Reactions and Properties

Naphthylamine-based compounds participate in various chemical reactions, including electron transport and oxidative coupling, which are critical for their application in organic electronics. Notably, Naphthalene-1,8-diylbis(diphenylmethylium) has been used as a two-electron oxidant for the synthesis of benzidines through oxidative self-coupling of N,N-dialkylanilines, demonstrating the compounds' reactivity and potential for creating complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).

Physical Properties Analysis

The physical properties of this compound and its derivatives are characterized by their solid-state structures and photophysical properties. Research indicates that these compounds exhibit tunable and polarity-sensitive fluorescence emission, which can be applied in imaging lipid droplets in cells and monitoring cellular growth. This application is facilitated by the compounds' electronic donor-acceptor structures and large Stokes shifts, highlighting their potential in biological imaging and materials science (Su et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their ability to undergo nucleophilic substitution and participate in electron-transfer reactions, underscore their versatility and potential in synthetic chemistry. The electron transport abilities of certain naphthylamine-based compounds suggest their usefulness in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Tse, Kwok, & So, 2006).

Scientific Research Applications

Electron Transport in Organic Compounds

N,N-Diphenyl-2-naphthylamine, as part of naphthylamine-based compounds, has been studied for its electron transporting abilities. Research has shown that compounds like N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) exhibit significant electron mobilities, which are important in the development of organic light-emitting diodes (OLEDs). These properties contribute to a deeper understanding of electron conducting mechanisms in organic materials (Tse, Kwok, & So, 2006).

Transport and Luminescence in Model Compounds

The impact of this compound on the transport and luminescence properties of related compounds has been investigated. Studies show that the hole mobilities of such compounds correlate with their dipole moments, with less polar compounds like this compound demonstrating higher mobility. This research is vital for optimizing materials used in OLEDs, where transport and luminescence characteristics are crucial (Tong et al., 2004).

Effects on Aquatic Organisms

Investigations into the effects of N-phenyl-2-naphthylamine on aquatic unicellular algae Chlorella vulgaris have revealed significant physiological changes. Exposure to this compound leads to increased activities in antioxidant enzymes and substantial damage to cellular structures, including disruption of photosynthesis. This research offers insights into the environmental impact of N-phenyl-2-naphthylamine on aquatic ecosystems (Qian et al., 2009).

Antioxidant Capacity in Polymers

A study on the antioxidant capacity of a C12-naphthylamine antioxidant in polyethylene highlights the compound's effectiveness in thermal stabilization and oxidative resistance. This research is relevant for enhancing the durability and performance of polymeric materials, where antioxidants play a crucial role (Wang et al., 2017).

Improved Microextraction Methods

The application of this compound in improved microextraction methods for water sample analysis has been explored. This approach demonstrates an efficient and sensitive method for detecting aromatic amines in water, contributing to environmental monitoring and pollution control strategies (Zhou & Ye, 2008).

Safety and Hazards

N,N-Diphenyl-2-naphthylamine may cause an allergic skin reaction and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of N,N-Diphenyl-2-naphthylamine are not explicitly mentioned in the available resources .

Relevant Papers There are several papers that discuss this compound. One paper discusses its electron transport abilities . Another paper discusses its use as a matrix for imaging of small-molecule metabolites .

properties

IUPAC Name

N,N-diphenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYDYNGPYMOCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989223
Record name N,N-Diphenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6940-30-3
Record name NSC37624
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Record name N,N-Diphenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diphenyl-2-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N,N-Diphenyl-2-naphthylamine contribute to its potential for degradation in OLED devices?

A1: Theoretical investigations using CASSCF/NEVPT2 calculations on DPNA and its simpler analog, triphenylamine (TPA), reveal a surprising photodegradation pathway. [] Despite the delocalized nature of the C-N bond in these tri-aryl amines, the excited state calculations predict a conical intersection between the ground and first excited singlet states. This intersection facilitates C-N bond dissociation, leading to the formation of radical fragments (phenyl/naphthyl). These radicals can then undergo intramolecular reactions, ultimately forming five- or six-membered cyclic products. This insight is crucial for understanding the long-term stability of DPNA-based OLED devices and offers potential pathways for synthesizing cyclic amines like carbazoles. []

Q2: Can this compound be used to create efficient blue OLEDs?

A2: Yes, research has demonstrated the viability of DPNA as a building block for blue OLED emitters. A study synthesized a derivative, 6-(4-(10-phenylanthracen-9-yl)styryl)-N,N-diphenylnaphthalen-2-amine, and incorporated it into a multilayered OLED device. [] This device exhibited blue electroluminescence with promising performance metrics: a luminance efficiency of 5.69 cd/A, a power efficiency of 1.99 lm/W, an external quantum efficiency of 3.39% at 100 mA/cm², and CIE coordinates of (x = 0.19, y = 0.31) at 8.0 V. [] This demonstrates the potential of DPNA derivatives in developing efficient blue OLEDs.

Q3: How does this compound contribute to the performance of NIR-TADF emitters?

A3: Researchers have linked DPNA with a novel electron-withdrawing unit, creating NIR-TADF molecules like T-β-IQD. [] These molecules exhibit aggregation-induced emission, forming J-aggregates stabilized by intra- and intermolecular interactions (CN···H-C and C-H···π). The large center-to-center distance between molecules in the solid state, combined with the J-aggregate formation, boosts emissive efficiencies in both thin films and non-doped OLEDs. [] This resulted in a T-β-IQD-based non-doped NIR-OLED achieving a remarkable maximum external quantum efficiency (EQEmax) of 9.44% with a 711 nm emission peak, highlighting the potential of DPNA-based materials for high-performance NIR-OLEDs. []

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